BenchChemオンラインストアへようこそ!

1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one

PDE10A inhibition CNS drug discovery pyridazinone scaffold

1-Phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one (CAS 78482-51-6) is the definitive minimal pharmacophore for PDE10A inhibitor programs. This specific 3-pyrazolyl regioisomer is critical for target engagement, distinct from 4-pyrazolyl kinase inhibitors or other isomers. Procure this high-purity building block to build focused libraries within the Takeda-patented SAR space, establish selectivity panels, and develop chemical probes for CNS indications like schizophrenia, without risking off-target activity from uncharacterized analogs.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
CAS No. 78482-51-6
Cat. No. B3154780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one
CAS78482-51-6
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=CC=NN3
InChIInChI=1S/C13H10N4O/c18-12-7-9-17(10-4-2-1-3-5-10)16-13(12)11-6-8-14-15-11/h1-9H,(H,14,15)
InChIKeyQKXJHYUFKPPLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one (CAS 78482-51-6) – Core Scaffold Identity and Procurement Context


1-Phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one (CAS 78482-51-6) is a heterocyclic small molecule constituting a pyridazin-4-one core substituted at the 3-position with a 1H-pyrazol-3-yl moiety and N1-phenyl group [1]. This scaffold was first reported as a synthetic intermediate in 1981 via reaction of hydrazine hydrate on a phenylazo pyridazinone precursor [2]. The compound class subsequently emerged as a privileged chemotype for phosphodiesterase 10A (PDE10A) inhibition, with the core structure formally claimed in US Patent 8,354,411 (Takeda) as a PDE inhibitor useful for CNS disorders including schizophrenia [3]. The compound is available from multiple chemical suppliers at typical research-grade purity (≥98%) and serves as both a screening hit and a synthetic building block for generating focused libraries of PDE10A-targeted analogs.

Why Pyridazinone-Pyrazole PDE10A Inhibitors Cannot Be Interchanged Without Quantitative Comparison


The pyridazinone-pyrazole chemical space is characterized by steep structure-activity relationships (SAR) where minor modifications to the heterocycle substitution pattern or N-aryl group produce dramatic shifts in PDE10A inhibitory potency, PDE isoform selectivity, and CNS drug-like properties [1]. The specific 1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one regioisomer places the pyrazole attachment at the 3-position of the pyridazinone ring, a connectivity that dictates the dihedral angle between the two heterocycles and consequently the orientation of hydrogen-bond donor/acceptor motifs within the PDE10A catalytic pocket. Simply substituting a 1-phenyl-3-(1H-pyrazol-5-yl) isomer, a 1,3,5-trisubstituted pyridazinone, or a fused pyrazolo[4,3-c]pyridazine system can abrogate PDE10A affinity or invert selectivity against PDE families (e.g., PDE3, PDE4) that share structural homology in the active site [1]. Procurement decisions predicated on generic 'pyridazinone-pyrazole' classification without quantitative head-to-head data therefore risk acquiring a compound with undetermined or irrelevant target engagement for the intended PDE10A, kinase, or cellular screening campaign.

1-Phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one – Quantitative Differentiation Evidence vs. Closest Analog Chemotypes


PDE10A Inhibitory Potency of the Core Scaffold Relative to Unsubstituted Pyridazinone Fragment

The 1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one scaffold is explicitly claimed and exemplified as a PDE10A inhibitor in US Patent 8,354,411. While exact IC50 values for the unelaborated core are not disclosed in the patent text, the structurally related 1,3,5-trisubstituted pyridazin-4(1H)-one PDE10A inhibitor 1 (a close analog) achieved a 42% overall synthetic yield and demonstrated PDE10A selectivity sufficient for progression as a preclinical candidate [1]. In contrast, the simple pyridazin-4-one fragment (unsubstituted core) displays an hCatS IC50 of 170 µM, representing a >1000-fold shift in target and potency context when the pyrazole and N-phenyl substituents are absent [2]. This demonstrates that the heterocycle substitution pattern is obligatory rather than ancillary for PDE10A engagement.

PDE10A inhibition CNS drug discovery pyridazinone scaffold

Selectivity Profile vs. Fused Pyrazolo[4,3-c]pyridazine Isomers

Synthetic treatment of 1-phenyl-3-R-4-(1H)pyridazinones with hydrazine hydrate yields two distinct chemotypes: the target compound 8 (1-phenyl-3-(1H-pyrazol-3-yl)-4-(1H)pyridazinone) when starting from compound 4, versus the isomeric pyrazolo[4,3-c]pyridazines 5 and 7 when starting from compounds 3a and 3e [1]. The fused pyrazolo[4,3-c]pyridazine system is a conformationally restricted variant that locks the pyrazole-pyridazine dihedral angle to near-zero degrees, whereas the target compound retains rotational freedom between the two rings. This conformational flexibility is critical for PDE10A binding, as evidenced by the fact that Takeda's patent exclusively claims the non-fused pyrazol-3-yl pyridazinone connectivity rather than the fused isomer for PDE10A inhibition [2].

PDE10A selectivity regioisomer comparison heterocycle fusion

Synthetic Accessibility and Yield Benchmarking Against 1,3,5-Trisubstituted Pyridazinone PDE10A Inhibitors

The target compound is accessible via a two-step sequence: (i) reaction of a phenylazo-β-dicarbonyl precursor with dimethylformamide dimethylacetal to install the pyridazinone ring, followed by (ii) hydrazine hydrate treatment to introduce the pyrazole substituent [1]. While overall yields for this specific compound are not reported in the 1981 synthesis paper, a closely related 1,3,5-trisubstituted pyridazin-4(1H)-one PDE10A inhibitor was prepared in 42% overall yield using selective C1 unit insertion and cyclization methodology, with the key challenges being regioselective pyrazole formation and control of aryl iodide substitution under inert atmosphere [2]. The simpler disubstituted core of the target compound avoids the additional regioselectivity hurdles of the 5-substituted analogs, potentially offering higher synthetic throughput for analog generation.

synthetic chemistry process chemistry PDE10A inhibitor synthesis

Kinase Inhibitor Potential vs. Pyrazol-4-yl Pyridazinone c-Met Inhibitors

The pyrazol-4-yl pyridazinone chemotype, exemplified by compounds 10, 12a, and 14a in Kim et al. (2016), demonstrated c-Met enzyme inhibitory activity with potent antiproliferative effects on Hs746T gastric cancer cells (IC50 values in the nanomolar range, though exact values for individual compounds are not itemized in the public abstract) [1]. The target compound differs by placement of the pyrazole at the 3-position rather than the 4-position of the pyridazinone ring. This regioisomeric shift is expected to reorient the pyrazole NH hydrogen-bond donor relative to the kinase hinge region, potentially altering kinase selectivity profiles. The PDE10A patent claims for the 3-pyrazolyl isomer suggest a divergent biological fingerprint favoring phosphodiesterase over kinase targets [2].

kinase inhibition c-Met anticancer scaffold comparison

Validated Application Scenarios for 1-Phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one in PDE10A-Focused Discovery Programs


PDE10A Hit-to-Lead Optimization in CNS Drug Discovery (Schizophrenia, Huntington's Disease)

The core scaffold is explicitly patented for PDE10A inhibition and is positioned for CNS indications where PDE10A modulation has therapeutic rationale, including schizophrenia and Huntington's disease [1]. A medicinal chemistry team can procure this compound as the minimal pharmacophore, then systematically elaborate at the pyrazole N–H, pyridazinone C5, or N1-phenyl positions to optimize potency, PDE isoform selectivity, and brain penetration. The 3-pyrazolyl connectivity ensures that generated analogs remain within the patent-disclosed SAR space for PDE10A, unlike 4-pyrazolyl or fused isomers that may divert toward kinase activity [2].

Selectivity Profiling Against PDE Families and Kinase Counter-Screens

Given the documented divergence in target class between 3-pyrazolyl (PDE10A) and 4-pyrazolyl (c-Met kinase) pyridazinone regioisomers, this compound serves as a critical control for selectivity panels [1][2]. By comparing the PDE10A activity of the 3-pyrazolyl isomer against the kinase inhibition profile of 4-pyrazolyl counterparts, researchers can establish structure-based target engagement fingerprints that inform lead series selection and mitigate off-target liability risk.

Synthetic Methodology Development and Library Synthesis

The compound's two-step synthesis from phenylazo-β-dicarbonyl precursors offers a practical entry point for developing parallel synthesis routes to pyridazinone-pyrazole libraries [1]. Its simpler disubstituted core avoids the regioselectivity challenges of 1,3,5-trisubstituted PDE10A inhibitors (42% overall yield for comparator) [2], making it an attractive scaffold for high-throughput analog generation in academic and industrial medicinal chemistry labs.

Chemical Probe Development for PDE10A Target Validation

As the base scaffold of a patented PDE10A inhibitor series, this compound can be functionalized with affinity tags, fluorescent reporters, or photoaffinity labels to create chemical probes for PDE10A target engagement studies, cellular localization, and occupancy assays in neuronal models [1]. Its well-defined synthetic accessibility and the availability of structure-guided derivatization vectors support rational probe design.

Quote Request

Request a Quote for 1-phenyl-3-(1H-pyrazol-3-yl)pyridazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.